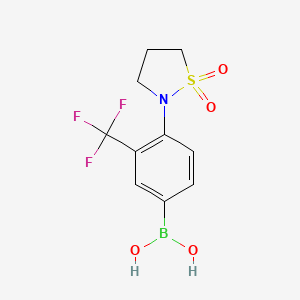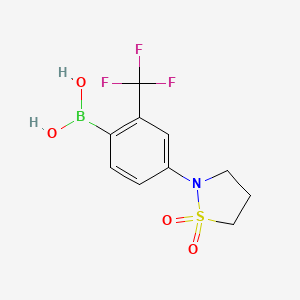![molecular formula C13H16BN3O4S B7953826 {1-[4-(Pyrrolidine-1-sulfonyl)phenyl]pyrazol-4-yl}boronic acid](/img/structure/B7953826.png)
{1-[4-(Pyrrolidine-1-sulfonyl)phenyl]pyrazol-4-yl}boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{1-[4-(Pyrrolidine-1-sulfonyl)phenyl]pyrazol-4-yl}boronic acid is a boronic acid derivative that has gained attention in the field of organic chemistry due to its unique structure and potential applications. This compound features a boronic acid group attached to a pyrazole ring, which is further connected to a phenyl ring substituted with a pyrrolidine sulfonyl group. The presence of these functional groups makes it a versatile compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-[4-(Pyrrolidine-1-sulfonyl)phenyl]pyrazol-4-yl}boronic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Attachment of the Phenyl Ring: The phenyl ring is introduced via a Suzuki-Miyaura coupling reaction, where a phenylboronic acid derivative is coupled with a halogenated pyrazole.
Introduction of the Pyrrolidine Sulfonyl Group: The pyrrolidine sulfonyl group is introduced through a sulfonylation reaction, where pyrrolidine is reacted with a sulfonyl chloride in the presence of a base.
Final Boronic Acid Formation: The final step involves the conversion of the phenyl ring to a boronic acid group through a borylation reaction using a boron reagent such as bis(pinacolato)diboron.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts for the coupling and borylation reactions.
Chemical Reactions Analysis
Types of Reactions
{1-[4-(Pyrrolidine-1-sulfonyl)phenyl]pyrazol-4-yl}boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form a boronic ester or boronic anhydride.
Reduction: The sulfonyl group can be reduced to a sulfide or thiol group under appropriate conditions.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used for the oxidation of the boronic acid group.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for the reduction of the sulfonyl group.
Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Oxidation: Boronic esters or boronic anhydrides.
Reduction: Sulfides or thiols.
Substitution: Various substituted phenyl-pyrazole derivatives.
Scientific Research Applications
{1-[4-(Pyrrolidine-1-sulfonyl)phenyl]pyrazol-4-yl}boronic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in cross-coupling reactions.
Biology: The compound can be used in the development of boron-containing drugs and as a probe for studying biological processes involving boron.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of {1-[4-(Pyrrolidine-1-sulfonyl)phenyl]pyrazol-4-yl}boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and as a molecular probe. The pyrrolidine sulfonyl group can enhance the compound’s binding affinity and specificity for certain biological targets.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the pyrazole and pyrrolidine sulfonyl groups, making it less versatile in certain applications.
Pyrazole Boronic Acid: Similar structure but without the phenyl and pyrrolidine sulfonyl groups, leading to different reactivity and applications.
Pyrrolidine Sulfonyl Phenylboronic Acid:
Uniqueness
{1-[4-(Pyrrolidine-1-sulfonyl)phenyl]pyrazol-4-yl}boronic acid is unique due to the combination of its boronic acid, pyrazole, and pyrrolidine sulfonyl groups. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
[1-(4-pyrrolidin-1-ylsulfonylphenyl)pyrazol-4-yl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BN3O4S/c18-14(19)11-9-15-17(10-11)12-3-5-13(6-4-12)22(20,21)16-7-1-2-8-16/h3-6,9-10,18-19H,1-2,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOVBFTBNWZBPPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN(N=C1)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[3-Methanesulfonyl-4-(trifluoromethoxy)phenyl]boronic acid](/img/structure/B7953747.png)
![{3-[5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}boronic acid](/img/structure/B7953752.png)
![[4-(Benzyloxy)-3-(dimethoxymethyl)phenyl]boronic acid](/img/structure/B7953774.png)


![{4-[4-(2-Methylpropyl)piperazine-1-sulfonyl]phenyl}boronic acid](/img/structure/B7953802.png)
![[3-(Morpholine-4-sulfonyl)-5-(trifluoromethyl)phenyl]boronic acid](/img/structure/B7953812.png)
![{1-[4-(Diethylsulfamoyl)phenyl]pyrazol-4-yl}boronic acid](/img/structure/B7953813.png)
![[3-(Dipropylsulfamoyl)-5-(trifluoromethyl)phenyl]boronic acid](/img/structure/B7953814.png)
![{2-[5-(2,3-Dichlorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}boronic acid](/img/structure/B7953815.png)
![[3-(2-Methylimidazole-1-sulfonyl)-5-(trifluoromethyl)phenyl]boronic acid](/img/structure/B7953820.png)
![{2-[5-(2,4-Dichlorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}boronic acid](/img/structure/B7953832.png)
![{4-[5-(2,4-Dichlorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}boronic acid](/img/structure/B7953836.png)
![{1-[4-(Morpholine-4-sulfonyl)phenyl]pyrazol-4-yl}boronic acid](/img/structure/B7953840.png)
